Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate
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Overview
Description
Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The phenyl group attached to the oxadiazole ring enhances its stability and reactivity, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. One common method includes the reaction of benzophenone hydrazide with carbon disulfide and potassium hydroxide in ethanol to form the intermediate potassium salt. This intermediate is then refluxed with methyl bromoacetate in ethanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential therapeutic properties, including antiviral and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The compound’s ability to interact with multiple pathways makes it a versatile agent in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole: A basic oxadiazole compound with similar structural features.
2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Another oxadiazole derivative with different substituents.
5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol: A thiol-containing oxadiazole compound.
Uniqueness
Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate is unique due to its specific ester and phenyl substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
IUPAC Name |
methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-15-10(14)7-9-12-13-11(16-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBVUNXCYGNIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NN=C(O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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